molecular formula C18H11F2N3 B2865624 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile CAS No. 171254-52-7

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile

Cat. No.: B2865624
CAS No.: 171254-52-7
M. Wt: 307.304
InChI Key: AEOXJOFUXUAPBN-UHFFFAOYSA-N
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Description

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile (CAS 171254-52-7) is a high-purity chemical compound supplied for specialized research and development purposes. This derivative belongs to a class of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile compounds that have demonstrated significant utility in advanced material science, particularly in the field of polymer chemistry . In research applications, this compound and its structural analogs have proven to be highly effective fluorescent molecular sensors for monitoring photopolymerization processes, including free-radical, thiol-ene, and cationic polymerization. These sensors operate on the Fluorescence Probe Technique (FPT), exhibiting exceptional sensitivity to changes in local microviscosity and polarity within their microenvironment as a monomer converts to a polymer. Studies on related derivatives show they offer significantly higher sensitivity compared to commercially available probes like Coumarin 1, making them superior tools for real-time, in-situ monitoring of polymerization progress . Beyond their role as sensors, these compounds can function in a dual capacity as long-wavelength co-initiators in bimolecular photoinitiating systems with diphenyliodonium salts. They are particularly efficient in accelerating the cationic photopolymerization of epoxides and vinyl monomers upon exposure to UV-LED light at 365 nm, a wavelength where the photoinitiator alone is often ineffective. This makes them valuable for developing more efficient and environmentally friendly photopolymerization processes in the polymer industry . The compound has the molecular formula C18H11F2N3 and a molecular weight of 307.30 . Intended Use : This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3/c19-13-5-1-11(2-6-13)15-9-17(23-18(22)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOXJOFUXUAPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

A typical procedure involves heating 4-fluorobenzaldehyde (2 equivalents), malononitrile (1 equivalent), and a diketone or enamine (1 equivalent) in ethanol with piperidine as a base catalyst. For pyridine formation, replacing the ketone component with a 1,5-diketone or its equivalent could facilitate cyclization into a pyridine core. For example, using 4-fluorophenylacetylene as a dipolarophile in a [2+2+2] cycloaddition with nitriles might yield the desired skeleton, though this remains hypothetical without direct literature precedence.

Challenges and Limitations

Steric hindrance from the two 4-fluorophenyl groups may impede cyclization efficiency. Solvent selection (e.g., DMF or THF) and elevated temperatures (80–100°C) could mitigate this issue, as demonstrated in fluoropyridine syntheses. Catalysts such as ceric ammonium nitrate (CAN) or iodine have been effective in analogous MCRs but require empirical validation for this specific substrate.

Stepwise Synthesis via Pyridine Intermediates

A modular approach involves constructing the pyridine ring first, followed by sequential functionalization. This method is exemplified in the synthesis of 2-amino-4-fluoropyridine, where Hofmann amide degradation and fluorination are key steps.

Pyridine Core Assembly

The Hantzsch pyridine synthesis provides a classical route:

  • Condensation of two equivalents of ethyl 4-fluorophenylacetate with ammonium acetate and malononitrile under refluxing ethanol.
  • Oxidation of the resulting dihydropyridine intermediate (e.g., using HNO₃ or DDQ) to aromatize the ring.

This route may yield 4,6-bis(4-fluorophenyl)-3-cyanopyridine, which can subsequently undergo amination at the 2-position.

Functionalization of the Pyridine Ring

Amination at C2 :

  • Nitration/Reduction : Nitration at C2 followed by reduction (e.g., H₂/Pd-C) could introduce the amino group. However, regioselectivity must be controlled, as nitration typically favors the para position relative to electron-withdrawing groups.
  • Buchwald-Hartwig Amination : A palladium-catalyzed coupling of a brominated intermediate with ammonia or an ammonia surrogate. For example, 2-bromo-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile could react with NH₃ in the presence of Xantphos and Pd(OAc)₂.

Late-stage introduction of 4-fluorophenyl groups via Suzuki-Miyaura or Ullmann couplings offers flexibility.

Suzuki-Miyaura Coupling

  • Start with a dihalopyridine scaffold (e.g., 3-cyano-2-amino-4,6-dibromopyridine).
  • Couple with 4-fluorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture.

Ullmann-Type Coupling

Copper-mediated coupling of 4-fluoroiodobenzene with a diaminopyridine precursor, though this method is less favored due to harsh conditions (high temperatures, stoichiometric Cu).

Functionalization of the Pyridine Ring

Cyanation at C3

  • Sandmeyer Reaction : Treating a 3-amino precursor with CuCN/KCN under acidic conditions.
  • Metal-Catalyzed Cyanation : Using Pd-catalyzed cyanation of a 3-bromo intermediate with Zn(CN)₂.

Optimization of Reaction Conditions

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysts : Transition metals (Pd, Cu) are critical for cross-coupling steps, with ligand choice (e.g., Xantphos) influencing yield.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Multi-Component Reaction Short step count, atom economy Limited regiocontrol, side products 40–60%
Stepwise Assembly High purity, predictable regiochemistry Lengthy synthesis (4–6 steps) 50–70%
Cross-Coupling Modular, late-stage diversification Requires pre-functionalized halides 60–80%

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional group modifications.

Scientific Research Applications

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring with amino, bis(4-fluorophenyl), and carbonitrile substitutions. The presence of fluorine atoms enhances its stability and broadens its applications in medicinal chemistry and materials science.

Properties and Synthesis

This compound is characterized by a pyridine ring substituted with an amino group, two para-fluorophenyl groups, and a cyano group at the 3-position. The presence of fluorine enhances the compound's stability and reactivity compared to non-fluorinated analogs. Synthesis typically involves multi-step reactions that allow optimization of reaction conditions to improve yield and purity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
  • Cyclization: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydroxide and potassium carbonate as bases, hydrogen peroxide and potassium permanganate as oxidizing agents, and sodium borohydride and lithium aluminum hydride as reducing agents. The products of these reactions depend on the specific conditions and reagents used, yielding various substituted derivatives or different oxidation states and functional group modifications.

Applications

The unique properties of this compound make it valuable in several areas:

  • Analytical Chemistry: It functions as a fluorescent sensor for monitoring the progress of photopolymerization processes.
  • Medicinal Chemistry: It serves as a building block in the synthesis of biologically active compounds, including γ-secretase inhibitors and human vanilloid receptor antagonists .
  • Organic Synthesis: It is utilized as a building block for synthesizing more complex heterocyclic compounds.
  • Photopolymerization Processes: It accelerates cationic photopolymerization initiated by diphenyliodonium photoinitiators, which is useful in dental materials and coatings.
  • Development of Advanced Materials: It is used as a photoinitiator for cationic and free-radical photopolymerization.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its role as a fluorescent sensor is based on its ability to emit fluorescence upon excitation, which can be used to monitor chemical reactions and processes . Additionally, its biological activities are attributed to its interaction with cellular receptors and enzymes, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Spectroscopic Properties

The fluorescence and absorption properties of pyridine-3-carbonitrile derivatives are highly dependent on substituent electronic effects. Key comparisons include:

Compound Name Substituents (Positions 4/6) λmax (nm) Fluorescence Intensity Extinction Coefficient (ε) Reference
S1 (Baseline) Phenyl/Phenyl 420–450 Moderate 15,000 M<sup>−1</sup>cm<sup>−1</sup>
S4/S5/S6 (Methylthiophenyl derivatives) -SCH3 groups 430–460 High (2x S1) 30,000–35,000 M<sup>−1</sup>cm<sup>−1</sup>
S2/S3 (Cyanophenyl derivatives) -CN and -SCH3 470–500 Low (50% reduction) 20,000 M<sup>−1</sup>cm<sup>−1</sup>
Target Compound 4-Fluorophenyl/4-Fluorophenyl Inferred 440–470 Moderate (similar to S1) Inferred 18,000–22,000 M<sup>−1</sup>cm<sup>−1</sup>
  • Key Trends: Electron-donating groups (e.g., -SCH3 in S4–S6) enhance fluorescence intensity and ε due to improved charge transfer . Electron-withdrawing groups (e.g., -CN in S2/S3) cause red shifts but reduce fluorescence intensity via non-radiative decay pathways .

Structural and Crystallographic Comparisons

  • Planarity and Packing : Fluorine’s small size and electronegativity may promote tighter crystal packing via C–F···H–N interactions, as observed in related 4-fluorophenyl derivatives . This contrasts with bulkier groups (e.g., -SCH3), which introduce steric hindrance and reduce packing efficiency.

Biological Activity

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is a heterocyclic compound notable for its unique chemical structure, which includes a pyridine ring substituted with amino, bis(4-fluorophenyl), and carbonitrile groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in photopolymerization processes and various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H11F2N3C_{18}H_{11}F_2N_3, with a molecular weight of approximately 307.304 g/mol. The presence of fluorine atoms enhances its stability and reactivity, making it suitable for diverse applications in both chemistry and biology.

Target of Action

The primary biological activity of this compound is linked to its role as a photoinitiator in cationic photopolymerization processes. It interacts with diphenyliodonium salts to accelerate polymerization under UV light, which is crucial in the development of advanced materials such as dental composites and coatings.

Biochemical Pathways

The compound influences biochemical pathways by enhancing the bioavailability of certain compounds through its photopolymerization capabilities. This property indicates potential applications in drug delivery systems where rapid curing is advantageous.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that similar pyridine derivatives possess antimicrobial effects against various bacterial strains. The presence of fluorine substituents may enhance these properties by improving the interaction with microbial targets .
  • Antiviral Activity : Compounds related to pyridine-3-carbonitriles have shown activity against herpes viruses and HIV, suggesting potential antiviral applications for this compound .

Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of various pyridine derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 77.38 µM for different strains .

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli8.33
Compound CPseudomonas aeruginosa13.40

Photopolymerization Efficiency

In a study focusing on photopolymerization processes, this compound was shown to significantly enhance the curing speed when used as a photoinitiator. The study highlighted its effectiveness under near UV light conditions, making it suitable for applications requiring rapid solidification.

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